![molecular formula C14H24BrNO2 B13430531 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is a chemical compound with significant applications in various fields, including pharmaceuticals and research. This compound is known for its unique structure, which includes a tert-butylamino group and a hydroxyethyl group attached to an ethylphenol core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide typically involves multiple steps, starting with the preparation of the core phenol structure. The tert-butylamino group is introduced through a substitution reaction, followed by the addition of the hydroxyethyl group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The tert-butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenol core.
科学的研究の応用
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It serves as a precursor for developing pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in physiological effects. This interaction is crucial for its applications in medicine, particularly in the development of bronchodilators and other therapeutic agents.
類似化合物との比較
Similar Compounds
Terbutaline: This compound has a similar tert-butylamino group but differs in the arrangement of hydroxyl groups on the benzene ring.
Adrenaline (Epinephrine): Although structurally different, adrenaline shares similar pharmacological properties and targets the same receptors.
Uniqueness
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with beta-adrenergic receptors makes it particularly valuable in developing therapeutic agents for respiratory and cardiovascular conditions.
特性
分子式 |
C14H24BrNO2 |
|---|---|
分子量 |
318.25 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-5-10-8-11(6-7-12(10)16)13(17)9-15-14(2,3)4;/h6-8,13,15-17H,5,9H2,1-4H3;1H |
InChIキー |
OIVWHHSFMFPDNC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



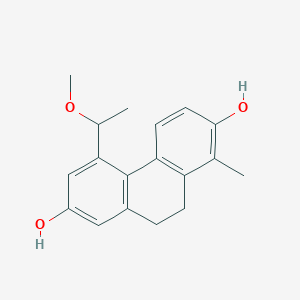
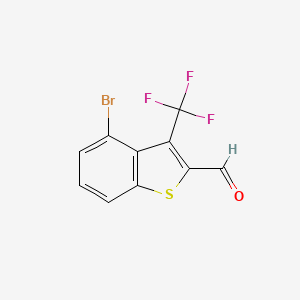
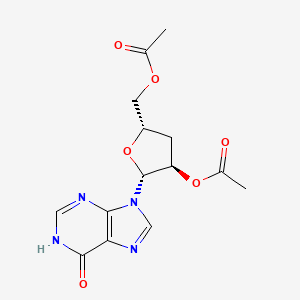
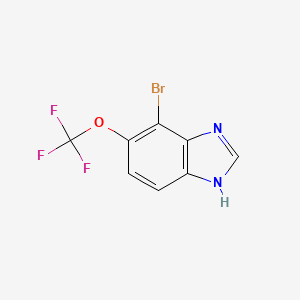
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)

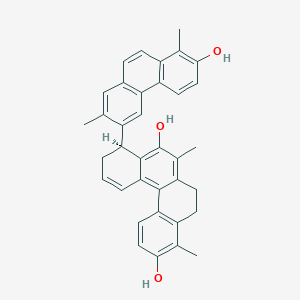

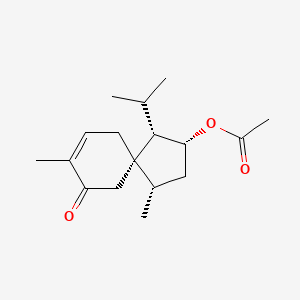
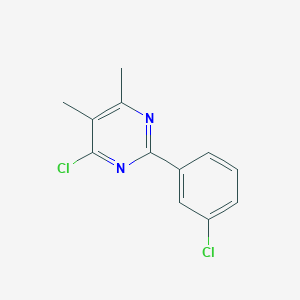
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
